Thymeleatoxin vs. PMA: 10-Fold Difference in EC50 for ACTH Secretion While Achieving Equivalent Maximal Response
In AtT-20/D16-16 mouse anterior pituitary tumor cells, thymeleatoxin (TMX) exhibited an EC50 of 10 ± 0.5 nM for stimulating adrenocorticotrophin (ACTH) secretion, which is 10-fold higher (less potent) than PMA's EC50 of 1 ± 0.05 nM. However, maximal TMX-stimulated ACTH secretion reached levels equivalent to those achieved with PMA, demonstrating that thymeleatoxin can fully recapitulate cPKC-mediated secretory responses despite requiring higher concentrations [1].
| Evidence Dimension | EC50 for ACTH secretion stimulation |
|---|---|
| Target Compound Data | EC50 = 10 ± 0.5 nM |
| Comparator Or Baseline | PMA: EC50 = 1 ± 0.05 nM |
| Quantified Difference | 10-fold higher EC50 for TMX (10 nM vs. 1 nM) |
| Conditions | AtT-20/D16-16 mouse anterior pituitary tumor cell line, intact cell assay |
Why This Matters
This quantitative difference enables researchers to select thymeleatoxin when cPKC-specific activation is required without the confounding nPKC activation inherent to PMA, while still achieving full biological response magnitude.
- [1] McFerran, B. W., MacEwan, D. J., & Guild, S. B. (1995). Involvement of multiple protein kinase C isozymes in the ACTH secretory pathway of AtT-20 cells. British Journal of Pharmacology, 115(2), 307-315. View Source
